molecular formula C11H10FNO3S B3530736 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione

3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B3530736
M. Wt: 255.27 g/mol
InChI Key: UEJDPUMTXLXISG-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is a synthetic derivative based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant and versatile role in medicinal chemistry research . This core scaffold is known for substitutions at the third and fifth positions, which allow for fine-tuning of biological activity and the exploration of diverse therapeutic applications . The primary research interest in TZD derivatives lies in their potential as antidiabetic agents. Compounds of this class are known to act as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor sensitizes tissues to insulin, improves glucose uptake, and reduces hepatic gluconeogenesis, thereby helping to lower blood glucose levels in models of type 2 diabetes mellitus . Furthermore, TZD derivatives have demonstrated a capacity to significantly decrease triglyceride levels, adding to their metabolic research value . Beyond metabolic disease research, the TZD scaffold exhibits substantial antimicrobial potential. Its mechanism is attributed to the inhibition of key bacterial enzymes such as Mur ligases, which are essential for bacterial cell wall synthesis . This activity makes TZD derivatives a promising subject for investigations into new anti-infective agents . Researchers are also exploring the antioxidant properties of related TZD compounds, which may scavenge reactive oxygen species (ROS) and help mitigate oxidative stress associated with various disease states . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3S/c12-8-1-3-9(4-2-8)16-6-5-13-10(14)7-17-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJDPUMTXLXISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.

    Introduction of the 4-Fluorophenoxyethyl Group: The 4-fluorophenoxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-fluorophenol with an appropriate alkylating agent, such as 2-chloroethylamine, to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with the thiazolidine-2,4-dione core under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted phenoxyethyl derivatives

Scientific Research Applications

Thiazolidinediones are five-membered heterocyclic compounds with various pharmacological applications, including use as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial agents . They are also used in producing drugs for treating diabetes mellitus type 2, such as rosiglitazone, pioglitazone, lobeglitazone, and troglitazone . Thiazolidinediones can also inhibit metal corrosion in acidic solutions and act as a reagent that is sensitive to heavy metals in analytical chemistry .

Synthesis and Characterization

Thiazolidine-2,4-dione derivatives can be synthesized through Knoevenagel condensation using alum as a catalyst . Employing deep eutectic solvents in the synthesis of thiazolidinedione derivatives acts as both solvents and catalysts, which makes the process more environmentally sustainable .

Biological Activities

Thiazolidine derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry .

Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have antibacterial and antifungal properties . The inclusion of arylidine moieties at position 5 on the thiazolidine ring can enhance the antimicrobial potential of the compounds . The presence of electron-withdrawing groups such as halogen and nitro on the phenyl ring also contributes to this potential .

Antioxidant Activity
Certain thiazolidine-4-one derivatives exhibit antioxidant activity . For instance, compounds with a 4-hydroxyphenyl substituent significantly increase antioxidant activity .

Anticancer Activity
Thiazolidine-2,4-dione derivatives have demonstrated anticancer activity . Specific derivatives have shown cytotoxic activity against various cancer cell lines and can inhibit tyrosine kinases . For example, one compound showed activity against MCF-7, A549, and HeLa cell lines at concentrations of 0.45 µM, 0.53 µM, and 0.52 µM, respectively . Another compound inhibited tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase .

Anti-Melanogenesis Activity
Certain thiazolidine derivatives can inhibit melanogenesis, the process of melanin production, in melanoma cells . A compound with a 4-fluorobenzylidene substituent strongly inhibited melanogenesis in mouse melanoma cells . This compound reduced tyrosinase activity without affecting messenger RNA levels or enzymatic activity, suggesting it may promote the degradation of tyrosinase proteins .

3-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione

This compound is a chemical compound with the CAS No. 675132-23-7 .
Basic Information

  • Chemical Name: this compound
  • CAS Number: 675132-23-7
  • Molecular Formula: C11H10FNO3S
  • MDL Number: MFCD03719915

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARγ. By binding to this receptor, the compound modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and anti-inflammatory effects. Additionally, its fluorophenoxyethyl group may enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Core Structure Variations

a) Positional Isomers in the TZD Scaffold
  • Target Compound: The 3-[2-(4-fluorophenoxy)ethyl] group at position 3 distinguishes it from most clinically used TZDs, which typically feature substitutions at position 5 (e.g., 5-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, an impurity in pioglitazone synthesis) .
  • 5-Substituted Analogs: 5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione (CAS 262601-87-6): Features a benzylidene group at position 5, synthesized via Knoevenagel condensation. This modification is common in TZDs with antitubercular and antioxidant activities .
b) Core Heterocycle Modifications
  • Diazaspiro Derivatives: The compound 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione shares the 2-(4-fluorophenoxy)ethyl chain but replaces the TZD core with a diazaspiro system. This structural change shifts its therapeutic application to anticonvulsant activity .

Functional Group and Pharmacophore Analysis

a) Fluorinated Substituents
  • Pioglitazone (5-[[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl-TZD): Replaces fluorine with a pyridylethoxy group, enhancing PPARγ selectivity .
  • Balaglitazone (SPPARMs class): Incorporates a quinazolinone moiety, demonstrating partial PPARγ agonism with reduced side effects .
b) Pharmacophore Requirements

TZDs adhere to a 4-point pharmacophore: (A) acidic TZD ring, (B) central aromatic region, (C) lipophilic tail, and (D) flexible connector . The target compound fulfills these criteria but diverges in the lipophilic tail (phenoxyethyl vs. pyridine or cyclohexyl groups in ciglitazone/rosiglitazone) .

Pharmacological and Therapeutic Implications

  • PPARγ Activation: Fluorine at the para position may enhance PPARγ binding compared to non-fluorinated analogs, but the phenoxyethyl chain’s flexibility could reduce selectivity compared to rigid pyridine-based TZDs .
  • Diversified Applications : Anticonvulsant activity in diazaspiro analogs and antitubercular effects in 5-benzylidene-TZDs suggest that structural tweaks in the TZD scaffold can redirect therapeutic utility.

Biological Activity

3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C11H10FNO3S
  • Molecular Weight : 255.26 g/mol
  • InChIKey : UEJDPUMTXLXISG-UHFFFAOYSA-N
  • Exact Mass : 255.036543 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.

In Vitro Studies

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
  • Methods : The MTT assay was employed to evaluate cell viability and cytotoxicity.
  • Findings :
    • The compound exhibited significant antiproliferative effects with IC50 values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines .
    • Compounds similar to this compound have shown mechanisms of inducing apoptosis through both extrinsic and intrinsic pathways in cancer cells .

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound IDCell LineIC50 (μM)Mechanism
18HepG20.60Apoptosis via intrinsic pathway
22MCF-74.70Apoptosis via extrinsic pathway

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have also been investigated.

In Vitro Studies

  • Pathogens Tested :
    • Staphylococcus aureus
    • Staphylococcus epidermidis
  • Methods : Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays were utilized.
  • Findings :
    • The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
    • Additionally, it inhibited biofilm formation in Staphylococcus species, suggesting potential for treating infections associated with biofilms.

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

Compound IDPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.22Not reported
10Staphylococcus epidermidis0.25Not reported

Case Studies and Research Findings

Several studies have explored the broader implications of thiazolidine derivatives in metabolic disorders and diabetes management:

  • Insulin Sensitization : Some thiazolidine derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating potential for type-2 diabetes treatment .
  • Mechanisms of Action : These compounds modulate various pathways involved in insulin signaling, which could be beneficial for metabolic health .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, refluxing with sodium acetate in acetic acid/DMF mixtures (as in thiazolidinedione syntheses) can enhance cyclization efficiency . Statistical methods like factorial design minimize experimental runs while capturing interactions between variables .

Q. What spectroscopic methods are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorophenoxy ethyl chain) and thiazolidine-dione ring integrity. Peaks near δ 173 ppm (C=O) and aromatic proton shifts (~δ 6.8–7.2 ppm) are critical markers .
  • IR : Validate functional groups via C=O stretches (~1735 cm1^{-1}) and C-S bonds (~690 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns to rule out byproducts .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate inhibition zones or MIC values .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, with IC50_{50} calculations .
  • Enzyme Inhibition Studies : Target PPARγ or aldose reductase, given structural similarities to thiazolidinedione-based drugs .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity or interaction mechanisms of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to map reaction pathways, such as cyclization or fluorophenoxy group interactions. Compare activation energies of competing mechanisms .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., PPARγ) to identify key residues for bioactivity. Tools like COMSOL Multiphysics integrate AI for parameter optimization .
  • Reaction Path Search : Employ ICReDD’s hybrid computational-experimental workflows to predict intermediates and transition states .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies and apply regression models to account for variables (e.g., cell line specificity, assay protocols) .
  • Dose-Response Reevaluation : Re-test conflicting results under standardized conditions (e.g., pH, serum concentration) to isolate confounding factors .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenoxy chain length) and correlate changes with bioactivity trends to identify critical moieties .

Q. How can researchers elucidate the reaction mechanism of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Isotopic Labeling : Track 18O^{18}O or 2H^{2}H in the thiazolidinedione ring during synthesis to confirm cyclization steps .
  • Kinetic Studies : Monitor reaction progress via HPLC to derive rate laws and propose intermediates .
  • In Situ Spectroscopy : Use FTIR or Raman to detect transient species (e.g., enol intermediates) during condensation reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.